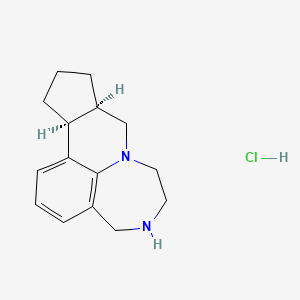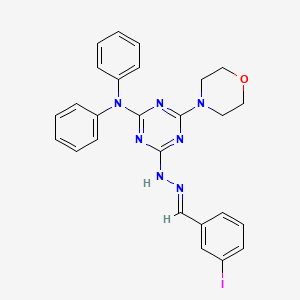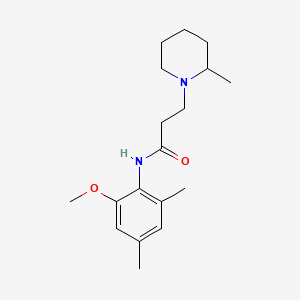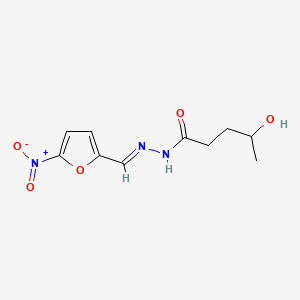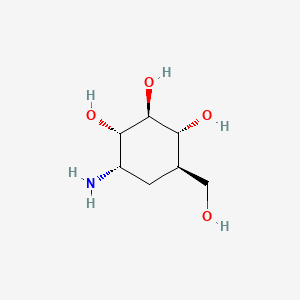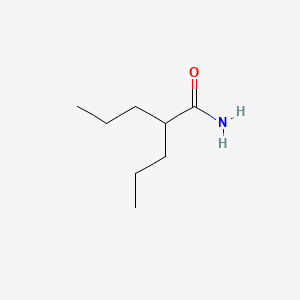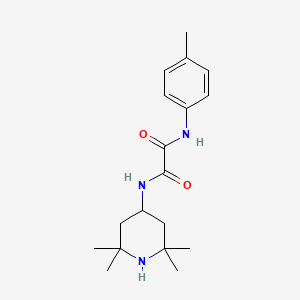
N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Overview
Description
N-(4-Methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide (NMPO) is an organic molecule that has been studied extensively in recent years due to its potential applications in both in vivo and in vitro experiments. It is a small molecule that has been used as a model compound in a variety of biochemical and physiological studies, as well as being a potential therapeutic agent. NMPO has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. It has been studied for its potential use in cancer therapy, as well as its potential to be used as a diagnostic tool.
Scientific Research Applications
Electrocatalytic Oxidation
N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide, related to N-oxyl compounds like TEMPO and PINO, is utilized in the selective oxidation of organic molecules. These compounds serve as catalysts under electrochemical conditions, facilitating a wide range of electrosynthetic reactions. Their electrochemical properties enable insights into the mechanisms of chemical and electrochemical catalysis, underscoring their significance in both laboratory and industrial applications (Nutting, Rafiee, & Stahl, 2018).
Ferromagnetic Interaction Mechanism
The compound is part of the study in the ferromagnetic coupling mechanism of organic radical ferromagnets. A possible mechanism suggests that oxygen atoms in the N-O radical sites induce a spin on adjacent molecules, contributing to ferromagnetic interaction among N-O sites via hydrogen bridges. This understanding opens avenues for the design of organic materials with tailored magnetic properties (Nogami et al., 1996).
Anticancer Activity
This compound derivatives have been explored for their anticancer potential. The structural modifications and introduction of functional groups aim to enhance therapeutic indices and rationalize the activity through lipophilicity scales, providing a predictive design pattern for new anticancer drugs (Sosnovsky, Rao, & Li, 1986).
Molecular Docking and Anticancer Studies
The compound's structural framework has been used in synthesizing new molecules for anticancer evaluation. These studies involve molecular docking to understand the interaction with bio-macromolecules, offering insights into designing more effective anticancer agents with specific targeting capabilities (Zheng et al., 2015).
Mechanism of Action
Target of Action
YYA-021, also known as N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide or N1-(2,2,6,6-tetramethylpiperidin-4-yl)-N2-p-tolyloxalamide, is a small-molecule CD4 mimic . The primary target of YYA-021 is the gp120 envelope glycoprotein of the Human Immunodeficiency Virus type 1 (HIV-1) . This glycoprotein is crucial for the virus’s ability to infect host cells .
Mode of Action
The mode of action of YYA-021 involves the competitive inhibition of the interaction between gp120 and the CD4 receptor on the surface of host cells . By mimicking CD4, YYA-021 binds to gp120, preventing the virus from attaching to the CD4 receptors and thereby inhibiting HIV entry into the cells .
Biochemical Pathways
The inhibition of the gp120-CD4 interaction disrupts the early stages of the HIV life cycle, specifically the entry of the virus into host cells . This disruption prevents the downstream effects of viral replication within the host cells, thereby mitigating the spread of the virus.
Pharmacokinetics
The pharmacokinetics of YYA-021 have been studied in rats and rhesus macaques . The compound exhibits wide tissue distribution and relatively high distribution volumes, which may be due to its hydrophobicity . A few hours after intravenous administration, both plasma concentrations of YYA-021 maintained micromolar levels , suggesting potential for intravenous administration when used in combination with anti-gp120 monoclonal antibodies .
Result of Action
The result of YYA-021’s action is the inhibition of HIV entry into cells, which has been demonstrated to have high anti-HIV activity and low cytotoxicity . This inhibition can prevent the spread of the virus within the host, potentially slowing the progression of the disease.
Biochemical Analysis
Biochemical Properties
YYA-021 plays a significant role in biochemical reactions, particularly in the context of HIV infection. It interacts with the gp120 protein on the HIV virus, preventing it from binding to the CD4 receptor on human immune cells . This interaction is competitive, meaning that YYA-021 and gp120 compete for the same binding site on the CD4 molecule .
Cellular Effects
The primary cellular effect of YYA-021 is the prevention of HIV entry into cells. By inhibiting the interaction between gp120 and CD4, YYA-021 prevents the virus from gaining entry into the cell, thereby halting the progression of the infection . This has implications for cell signaling pathways, gene expression, and cellular metabolism, as the presence of the virus within the cell can significantly disrupt these processes .
Molecular Mechanism
At the molecular level, YYA-021 exerts its effects by binding to the CD4 molecule on human immune cells. This binding prevents the gp120 protein on the HIV virus from interacting with CD4, a necessary step for the virus to enter the cell . This mechanism of action represents a form of enzyme inhibition, as the CD4 molecule acts as a receptor that facilitates the entry of the virus into the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of YYA-021 have been observed to be stable over time . The compound does not degrade significantly and continues to inhibit HIV entry into cells effectively . Long-term effects on cellular function, such as changes in cell signaling pathways or gene expression, have not been reported .
Properties
IUPAC Name |
N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-12-6-8-13(9-7-12)19-15(22)16(23)20-14-10-17(2,3)21-18(4,5)11-14/h6-9,14,21H,10-11H2,1-5H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAGJQPDCPRMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B1683453.png)


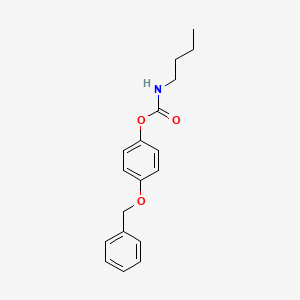
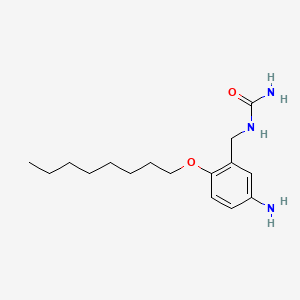
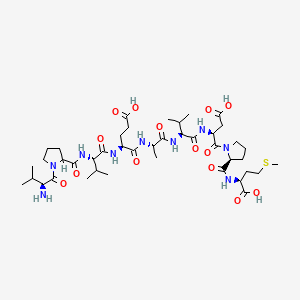
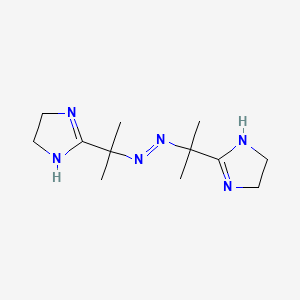
![(12S,16R)-7,10-Diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene](/img/structure/B1683464.png)
